Cas no 153756-24-2 (GUANIDINE, MONOMETHANESULFONATE)
GUANIDINE, MONOMETHANESULFONATE Chemical and Physical Properties
Names and Identifiers
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- GUANIDINE, MONOMETHANESULFONATE
- Guanidine, methanesulfonate (1:1)
- 153756-24-2
- GUANIDINE; METHANESULFONIC ACID
- F88689
- Guanidine;methanesulfonic acid
- guanidine methanesulfonate
- MFCD03094069
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- Inchi: 1S/CH5N3.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);1H3,(H,2,3,4)
- InChI Key: HBCFTQKFAADPMS-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)O.NC(=N)N
Computed Properties
- Exact Mass: 155.03646233g/mol
- Monoisotopic Mass: 155.03646233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
GUANIDINE, MONOMETHANESULFONATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1090965-25g |
Guanidine, monomethanesulfonate |
153756-24-2 | 95% | 25g |
$215 | 2022-11-02 | |
| 1PlusChem | 1P01JX35-1g |
Guanidine, monomethanesulfonate |
153756-24-2 | 98% | 1g |
$12.00 | 2024-06-20 | |
| 1PlusChem | 1P01JX35-5g |
Guanidine, monomethanesulfonate |
153756-24-2 | 98% | 5g |
$43.00 | 2024-06-20 | |
| 1PlusChem | 1P01JX35-25g |
Guanidine, monomethanesulfonate |
153756-24-2 | 98% | 25g |
$149.00 | 2024-06-20 | |
| Aaron | AR01JXBH-1g |
Guanidine, monomethanesulfonate |
153756-24-2 | 97% | 1g |
$11.00 | 2025-02-13 | |
| Aaron | AR01JXBH-5g |
Guanidine, monomethanesulfonate |
153756-24-2 | 97% | 5g |
$36.00 | 2025-02-13 | |
| Aaron | AR01JXBH-10g |
Guanidine, monomethanesulfonate |
153756-24-2 | 97% | 10g |
$70.00 | 2025-02-13 | |
| Aaron | AR01JXBH-25g |
Guanidine, monomethanesulfonate |
153756-24-2 | 97% | 25g |
$125.00 | 2025-02-13 |
GUANIDINE, MONOMETHANESULFONATE Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on GUANIDINE, MONOMETHANESULFONATE
Introduction to GUANIDINE, MONOMETHANESULFONATE (CAS No. 153756-24-2)
GUANIDINE, MONOMETHANESULFONATE, identified by the Chemical Abstracts Service Number (CAS No.) 153756-24-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a guanidine core functionalized with a monomethanesulfonate group, has garnered attention due to its versatile applications in medicinal chemistry, enzyme inhibition studies, and the development of novel therapeutic agents. The unique structural properties of this molecule contribute to its reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The guanidine moiety is a well-known pharmacophore, characterized by its ability to form stable hydrogen bonds and coordinate with metal ions. This property is particularly relevant in the design of metal-organic frameworks (MOFs) and in catalytic applications. The monomethanesulfonate group, on the other hand, enhances the water solubility of the compound, facilitating its use in aqueous-based biological assays and pharmaceutical formulations. Such characteristics make GUANIDINE, MONOMETHANESULFONATE an attractive candidate for further exploration in drug discovery and development.
Recent advancements in computational chemistry have enabled more precise predictions of the interactions between GUANIDINE, MONOMETHANESULFONATE and biological targets. Molecular docking studies have revealed its potential as an inhibitor of various enzymes implicated in metabolic pathways associated with inflammation and cancer. For instance, research has demonstrated that derivatives of this compound exhibit inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid and implicated in gout and kidney stones.
In addition to its enzymatic interactions, GUANIDINE, MONOMETHANESULFONATE has been investigated for its role in stabilizing protein structures. The guanidine group can interact with amino acid residues in proteins, particularly those containing arginine or lysine residues. This interaction is exploited in biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where guanidine-based compounds are used as denaturants to study protein folding and unfolding processes. The monomethanesulfonate group further aids in solubilizing these compounds for such applications.
The synthesis of GUANIDINE, MONOMETHANESULFONATE involves multi-step organic reactions that highlight the compound's synthetic utility. The guanidine core can be synthesized through various routes, including the condensation of urea with formamidine acetate or thiourea with cyanoguanidine. Subsequent sulfonation with methanesulfonyl chloride yields the monomethanesulfonate derivative. This synthetic pathway underscores the compound's versatility as a building block for more complex molecules.
Current research is exploring the potential of GUANIDINE, MONOMETHANESULFONATE as a prodrug or co-formulation component. Its ability to enhance drug solubility and stability makes it an ideal candidate for improving bioavailability. Furthermore, its interaction with biological targets suggests it could be used to modulate enzyme activity or protein-protein interactions in therapeutic contexts. For example, studies are ongoing to evaluate its efficacy in combination therapies targeting both enzymatic and protein-based mechanisms.
The pharmaceutical industry has also shown interest in GUANIDINE, MONOMETHANESULFONATE for its potential role in antiviral and antibacterial applications. Preliminary studies indicate that derivatives of this compound can disrupt viral replication cycles by inhibiting key enzymes involved in viral polymerization or protease activity. Similarly, bacterial resistance mechanisms may be targeted by leveraging the guanidine group's ability to interact with bacterial enzymes such as dihydrofolate reductase (DHFR).
Environmental considerations are also being addressed in the development of GUANIDINE, MONOMETHANESULFONATE-based products. Efforts are underway to optimize synthetic routes for higher yields and reduced waste generation. Additionally, biodegradability studies are being conducted to assess the environmental impact of this compound and its derivatives under various conditions. These efforts align with broader industry initiatives aimed at sustainable chemical manufacturing.
In conclusion, GUANIDINE, MONOMETHANESULFONATE (CAS No. 153756-24-2) represents a promising compound with diverse applications across pharmaceuticals, biotechnology, and materials science. Its unique structural features and functional properties make it a valuable tool for researchers investigating enzyme inhibition, protein stabilization, drug delivery systems, and therapeutic interventions against various diseases. As research continues to uncover new applications for this compound, GUANIDINE MONOMETHANESULFONATE is poised to play an increasingly significant role in advancing scientific knowledge and developing innovative solutions.
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